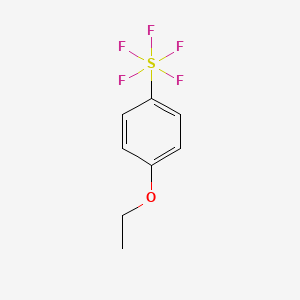

1-Ethoxy-4-(pentafluorosulfanyl)benzene

描述

1-Ethoxy-4-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C8H9F5OS . It has a molecular weight of 248.22 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Ethoxy-4-(pentafluorosulfanyl)benzene consists of an ethoxy group (C2H5O-) and a pentafluorosulfanyl group (SF5) attached to a benzene ring .Chemical Reactions Analysis

Pentafluorosulfanylbenzene, a related compound, possesses high chemical stability under a wide range of conditions including oxidizing, reducing, strongly acidic, and strongly basic environments . For example, it does not react with a refluxing solution of sodium hydroxide in aqueous ethanol, but it can react with concentrated sulfuric acid at elevated temperatures .Physical And Chemical Properties Analysis

1-Ethoxy-4-(pentafluorosulfanyl)benzene is a colorless liquid . It has a molecular weight of 248.22 g/mol .科学研究应用

Synthesis of SF5-Containing Compounds

The direct amination of nitro(pentafluorosulfanyl)benzenes, which includes compounds like 1-Ethoxy-4-(pentafluorosulfanyl)benzene, has been explored for the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. These compounds are of interest due to their potential applications in pharmaceuticals and materials science (Pastýříková et al., 2012).

Vicarious Nucleophilic Substitution Reactions

Research has demonstrated that vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions yield 2-substituted derivatives. These reactions are pivotal for the development of novel SF5 aromatic compounds, which can be further transformed into substituted (pentafluorosulfanyl)anilines and benzenes, showcasing the versatility of 1-Ethoxy-4-(pentafluorosulfanyl)benzene as a building block (Beier et al., 2011).

Advancements in Polymer Science

The introduction of pentafluorosulfanyl groups into polymers, using compounds like 1-Ethoxy-4-(pentafluorosulfanyl)benzene, has been explored for creating materials with enhanced properties. For instance, highly fluorinated monomers have been synthesized for producing soluble, hydrophobic, low dielectric polyethers, which are of great interest in electronics and materials science due to their exceptional thermal stability and electrical properties (Fitch et al., 2003).

Catalysis in Polymerization

The highly electron-withdrawing pentafluorosulfanyl groups have been investigated as substituents in organometallic catalysts, demonstrating their efficacy in polymerizing ethylene to higher molecular weights with reduced branching. This research highlights the potential of using 1-Ethoxy-4-(pentafluorosulfanyl)benzene derivatives in the direct polymerization of ethylene, offering new avenues for producing ultrahigh-molecular-weight linear polyethylene (Kenyon & Mecking, 2017).

Electrophilic Pentafluorosulfanylarylation

Novel reagents for the electrophilic introduction of pentafluorosulfanyl arenes into target molecules have been developed, showcasing the utility of 1-Ethoxy-4-(pentafluorosulfanyl)benzene in synthesizing unsymmetrical diaryliodonium salts. These reagents are efficient for SF5-arylation of carbon and heterocentered nucleophiles, offering new strategies for incorporating SF5 groups into various compounds (Matsuzaki et al., 2015).

属性

IUPAC Name |

(4-ethoxyphenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F5OS/c1-2-14-7-3-5-8(6-4-7)15(9,10,11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZFJHFFKWMEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-4-(pentafluorosulfanyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)

![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)

![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)

![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)

![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)

![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)